2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
Description
This compound features a 2,5-dimethyl-substituted benzene sulfonamide core linked via an ethyl chain to a 6-oxo-3-phenyl-1,6-dihydropyridazine moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-9-16(2)19(14-15)27(25,26)21-12-13-23-20(24)11-10-18(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKJSBGPCNDSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methyl groups to carboxylic acids.
Reduction: Reduction of the pyridazinone ring to a dihydropyridazine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydropyridazines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. For example:
Antimicrobial action: It might inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer action: It could interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.2 Physicochemical and Spectral Properties
- Melting Points : Analogues with rigid heterocycles (e.g., 22 , mp 312–313°C) show higher thermal stability than flexible hydrazones (15 , mp 226°C), suggesting stronger crystal packing in the former . The target compound’s dihydropyridazine core may confer intermediate stability.
- Spectral Characterization : NMR data for analogues confirm substituent integration (e.g., δ 2.68 ppm for CH₂CO in 24 ). The target’s dimethyl groups would likely appear as singlets (δ ~2.3–2.5 ppm) in ¹H-NMR .
- Mass Spectrometry : ESI–MS data for analogues align with calculated values (e.g., 22 : [M+Na]⁺ 323.0240 vs. calc. 230.3570), supporting structural fidelity .
2.3 Structural and Computational Insights
- The target’s phenyl-pyridazine system may adopt a similar conformation.
- Software Tools : Structural validation for analogues used SHELXL (for refinement) and WinGX/ORTEP (for visualization) , methods applicable to the target compound’s characterization.
Functional Implications
- Bioactivity Potential: The target’s dihydropyridazinone ring shares features with triazole-based sulfonamides (22), which are explored for enzyme inhibition (e.g., carbonic anhydrase). The dimethyl groups may improve membrane permeability relative to nitro- or chloro-substituted analogues .
- Solubility vs. Lipophilicity : The dimethylbenzene sulfonamide likely balances solubility (via sulfonamide) and lipophilicity (via methyl groups), contrasting with polar derivatives like 17 (nitrophenyl) .
Biological Activity
2,5-Dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring and a pyridazinone moiety. The presence of the dimethyl and phenyl substituents contributes to its unique biological profile.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antimicrobial activity. The structure of this compound suggests it may also possess similar properties. A study evaluating various sulfonamide derivatives found that certain structural modifications can enhance their efficacy against a range of pathogens .
COX-2 Inhibition
Sulfonamides are known for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. A related study demonstrated that compounds with similar structures showed COX-2 inhibitory activity . While specific data on our compound's COX-2 inhibition is limited, the presence of the sulfonamide group implies potential anti-inflammatory effects.
Case Studies
The biological activity of sulfonamides typically involves competitive inhibition of the enzyme dihydropteroate synthase in the folate synthesis pathway of bacteria. This mechanism is likely applicable to this compound as well.
Structure–Activity Relationship (SAR)
The structure–activity relationship for sulfonamides indicates that the presence of electron-withdrawing groups enhances antibacterial activity. The specific arrangement of methyl and phenyl groups in our compound may optimize its interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
